3-(Chloromethyl)-3-(ethoxymethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a chloromethyl group and an ethoxymethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane typically involves the reaction of oxolane derivatives with chloromethylating and ethoxymethylating agents. One common method is the chloromethylation of 3-(ethoxymethyl)oxolane using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(ethoxymethyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Oxidation: Oxirane derivatives or other oxidized products.
Reduction: Methyl-substituted oxolanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound’s activity would depend on its interaction with molecular targets and pathways, which would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)oxolane: Lacks the ethoxymethyl group, making it less versatile in certain reactions.
3-(Ethoxymethyl)oxolane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Tetrahydrofuran (THF): A simpler oxolane without substituents, commonly used as a solvent.
Uniqueness
3-(Chloromethyl)-3-(ethoxymethyl)oxolane’s unique combination of functional groups makes it a valuable intermediate for synthesizing a wide range of compounds. Its dual reactivity allows for diverse chemical transformations, enhancing its utility in research and industry.
Properties
Molecular Formula |
C8H15ClO2 |
---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(ethoxymethyl)oxolane |
InChI |
InChI=1S/C8H15ClO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3 |
InChI Key |
WSWKCGTZGQZFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.